

# Spectroscopic Profile of 2-(Phenylthio)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: *2-(Phenylthio)ethanol*

Cat. No.: *B1207423*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Phenylthio)ethanol**, a compound of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.

## Spectroscopic Data Summary

The spectroscopic data for **2-(Phenylthio)ethanol** (CAS No. 699-12-7) is crucial for its identification and characterization. The following tables summarize the key data points obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.45	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.75	Triplet	2H	-CH <sub>2</sub> -OH
3.15	Triplet	2H	-S-CH <sub>2</sub> -
2.50	Singlet	1H	-OH

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
135.8	C (quaternary aromatic)
129.8	CH (aromatic)
129.1	CH (aromatic)
126.5	CH (aromatic)
60.8	-CH <sub>2</sub> -OH
38.7	-S-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-(Phenylthio)ethanol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3050	Medium	Aromatic C-H stretch
2930	Medium	Aliphatic C-H stretch
1580	Medium	Aromatic C=C stretch
1475	Medium	Aromatic C=C stretch
1050	Strong	C-O stretch (primary alcohol)
740	Strong	Aromatic C-H out-of-plane bend
690	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(Phenylthio)ethanol** shows a distinct fragmentation pattern that aids in its structural elucidation. The data is available on the NIST WebBook.

m/z	Relative Intensity (%)	Assignment
154	40	[M] <sup>+</sup> (Molecular Ion)
123	100	[M - CH <sub>2</sub> OH] <sup>+</sup>
109	30	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Phenylthio)ethanol** is prepared by dissolving approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. For <sup>1</sup>H NMR, standard acquisition parameters are used, and for <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of liquid **2-(Phenylthio)ethanol** is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired over a range of 4000-400  $\text{cm}^{-1}$  by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

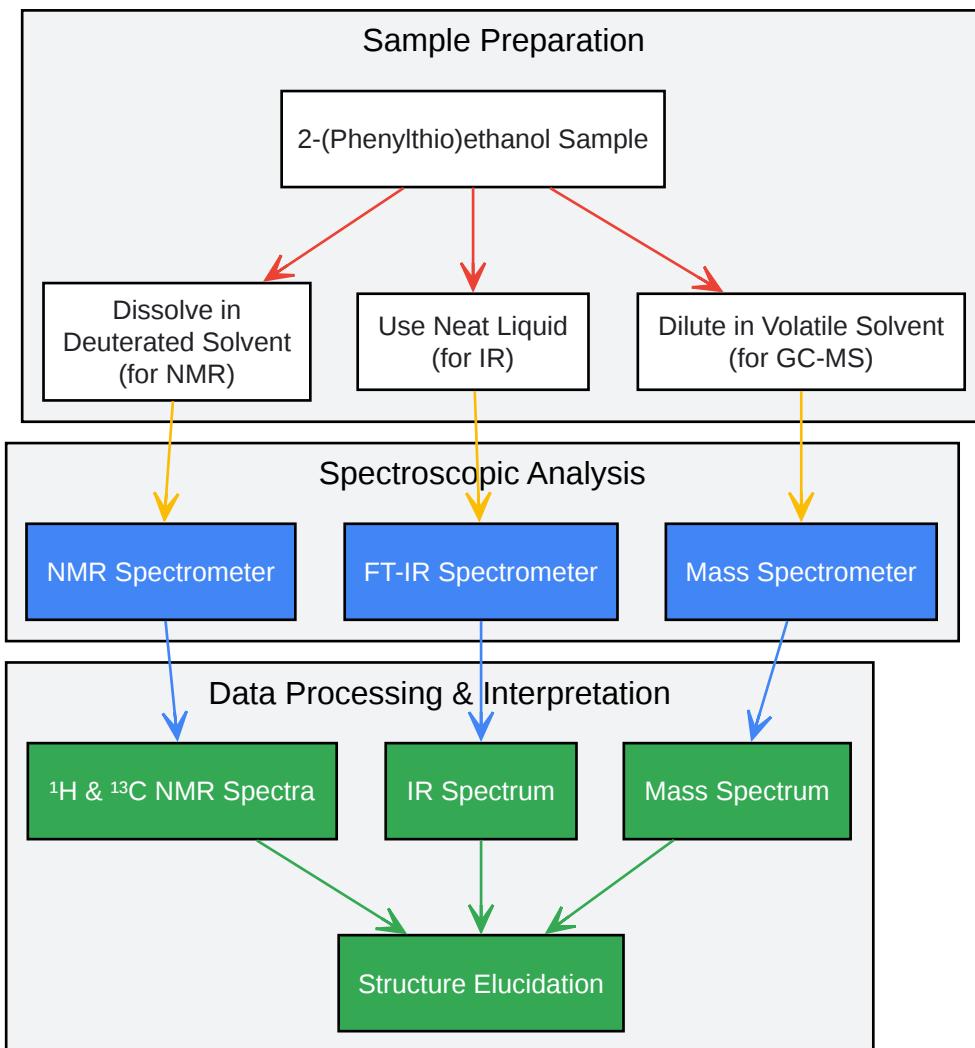
## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Phenylthio)ethanol**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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